3-Methoxy-2-(oxiran-2-ylmethoxy)benzonitrile
Description
3-Methoxy-2-(oxiran-2-ylmethoxy)benzonitrile is a benzonitrile derivative featuring a methoxy group at the 3-position and an epoxide-containing methoxy substituent at the 2-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of β1-adrenoreceptor-selective ligands for positron emission tomography (PET) imaging in cardiac diseases . Its structural backbone, which includes a reactive epoxide group, enables versatile functionalization through nucleophilic ring-opening reactions, making it a critical precursor for generating derivatives with tailored biological activities .
The compound’s stereochemistry (R- or S-configuration at the epoxide center) significantly influences its reactivity and downstream applications. For example, enantiomerically pure forms are essential for synthesizing chiral drugs targeting G-protein-coupled receptors (GPCRs) .
Properties
IUPAC Name |
3-methoxy-2-(oxiran-2-ylmethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-13-10-4-2-3-8(5-12)11(10)15-7-9-6-14-9/h2-4,9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQFUKCQEZJXOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2CO2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methoxy-2-(oxiran-2-ylmethoxy)benzonitrile is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₃NO₃
- CAS Number : 35198-39-1
This compound features a methoxy group and an epoxide functional group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may exert effects through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to various receptors, altering cellular signaling pathways.
- Membrane Disruption : The epoxide group may facilitate interactions with lipid membranes, influencing cell viability.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives have shown promising results against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 15 |
| Compound B | MCF-7 (Breast) | 20 |
| 3-Methoxy-2-(oxiran-2...) | TBD | TBD |
In vitro studies have demonstrated that this compound can reduce cell viability in cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Initial findings suggest activity against multidrug-resistant bacterial strains.
Table 2: Antimicrobial Activity Against Multidrug-resistant Strains
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | S. aureus | 32 µg/mL |
| Compound D | E. coli | 64 µg/mL |
| 3-Methoxy-2-(oxiran-2...) | TBD | TBD |
This activity may involve mechanisms such as disruption of bacterial membranes or inhibition of essential metabolic processes.
Other Biological Activities
Beyond anticancer and antimicrobial effects, preliminary studies have indicated that this compound may possess anti-inflammatory and analgesic properties, potentially mediated by the inhibition of cyclooxygenase enzymes or modulation of inflammatory cytokines.
Case Studies and Research Findings
A notable case study involved the administration of a structurally related compound in an animal model of cancer. The results indicated a significant reduction in tumor size compared to control groups, suggesting further investigation into the therapeutic potential of compounds within this class.
Example Case Study
In a recent study, mice treated with a related oxirane compound showed reduced tumor growth rates compared to untreated controls. This suggests that similar compounds could be developed into effective cancer therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their properties:
Epoxide Reactivity
- The epoxide group in This compound allows nucleophilic attack by amines, alcohols, or thiols, forming derivatives with enhanced receptor-binding affinity. This reactivity is exploited in synthesizing β1-selective PET ligands .
- In contrast, (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile (NPS S-2143 precursor) undergoes stereospecific reactions to modulate calcium-sensing receptors in colon cancer cells, highlighting the role of stereochemistry in biological activity .
Substituent Effects on Physicochemical Properties
- The trifluoromethyl group in 3-methoxy-2-(trifluoromethyl)benzonitrile increases lipophilicity (LogP) and metabolic stability compared to the epoxide-containing analog, making it suitable for agrochemical formulations .
- 4-(Oxiran-2-ylmethoxy)benzonitrile enantiomers (S and R) exhibit divergent pharmacokinetic profiles due to stereochemical influences on hepatic metabolism .
Commercial Availability and Cost**
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
